molecular formula C22H15ClN2O3 B288728 N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Numéro de catalogue B288728
Poids moléculaire: 390.8 g/mol
Clé InChI: JVEPJCIBNMEZTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which plays a crucial role in the process of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis.

Mécanisme D'action

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its anti-cancer effects by inhibiting NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like modifier that plays a crucial role in the process of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of Cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of a wide range of proteins involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and pancreatic cancer. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine, cisplatin, and doxorubicin. In addition to its anti-cancer effects, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool in the field of cancer biology. It is a highly selective inhibitor of NAE, which makes it a valuable tool for studying the role of NEDD8 in the process of protein degradation through the ubiquitin-proteasome pathway. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, there are also some limitations associated with the use of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have off-target effects on other enzymes, such as deubiquitinases (DUBs), which may complicate the interpretation of experimental results. In addition, the toxicity of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for the research on N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of combination therapies that incorporate N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide with other chemotherapeutic agents to enhance their anti-tumor activity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide treatment. In addition, the potential therapeutic applications of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in other diseases, such as viral infections and inflammatory disorders, warrant further investigation. Finally, the development of more selective inhibitors of NAE may overcome some of the limitations associated with the use of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments and clinical trials.

Méthodes De Synthèse

The synthesis of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with 4-methylphenyl magnesium bromide to form 2-chloro-4-methylbenzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 5-amino-2-chlorobenzoic acid to form the key intermediate, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. The acid is then converted to the amide by reaction with an appropriate amine, followed by purification to obtain N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide.

Applications De Recherche Scientifique

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and pancreatic cancer. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine, cisplatin, and doxorubicin. In addition to its anti-cancer effects, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.

Propriétés

Nom du produit

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Formule moléculaire

C22H15ClN2O3

Poids moléculaire

390.8 g/mol

Nom IUPAC

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c1-13-6-9-15(10-7-13)25-21(27)16-11-8-14(12-17(16)22(25)28)20(26)24-19-5-3-2-4-18(19)23/h2-12H,1H3,(H,24,26)

Clé InChI

JVEPJCIBNMEZTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl

SMILES canonique

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.